Ethyl [2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
Description
Ethyl [2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a bifunctional thiazole derivative characterized by two thiazole rings linked via a carbonylamino (-CONH-) bridge. Thiazoles are renowned for their bioactivity in medicinal chemistry, particularly in enzyme inhibition and receptor modulation, due to their aromatic heterocyclic structure and sulfur atom, which can participate in hydrogen bonding and hydrophobic interactions .
Properties
Molecular Formula |
C15H19N3O3S2 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
ethyl 2-[2-[(2-methyl-5-propan-2-yl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C15H19N3O3S2/c1-5-21-11(19)6-10-7-22-15(17-10)18-14(20)12-13(8(2)3)23-9(4)16-12/h7-8H,5-6H2,1-4H3,(H,17,18,20) |
InChI Key |
YLWVCABOPCUMEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(SC(=N2)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
The isopropyl-substituted thiazole is synthesized via Hantzsch thiazole synthesis. A mixture of thiourea (2.17 mol) and 4-chloro-3-oxo-2-(propan-2-yl)pentanoate undergoes cyclization in a microchannel reactor at 37°C with a residence time of 100 seconds, achieving 92% yield. The microreactor’s precise temperature control minimizes byproducts like 2-hydroxythiazole derivatives.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 30–50°C |
| Solvent | H2O/tetrabutylammonium bromide |
| Flow Rate (Material A/B) | 38.0/5.58 mL/min |
Carboxylic Acid Derivatization
The 4-methyl group is oxidized to a carboxylic acid using KMnO4 in acidic medium (H2SO4/H2O, 70°C, 6 h). The crude product is purified via recrystallization (ethanol/water), yielding 85% purity.
Synthesis of Ethyl [2-Amino-1,3-Thiazol-4-yl]Acetate
Cyclocondensation of Thiourea and Ethyl 4-Chloroacetoacetate
Thiourea (165 g) and ethyl 4-chloroacetoacetate (340 g) react in a microchannel reactor at 37°C, producing ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate with 94% yield. The use of continuous flow systems enhances mixing efficiency compared to batch processes.
Diazotization and Functionalization
The amino group is selectively functionalized via diazotization with NaNO2/H2SO4 at 0–5°C, followed by quenching with hypophosphorous acid to prevent dimerization. This step achieves 89% yield of the intermediate diazonium salt, critical for subsequent amide coupling.
Amide Bond Formation and Final Coupling
Activation of Carboxylic Acid
The carboxylic acid fragment is activated using thionyl chloride (SOCl2) in dichloromethane at reflux (40°C, 2 h), forming the corresponding acid chloride. Excess SOCl2 is removed under reduced pressure.
Nucleophilic Acylation
The ethyl [2-amino-1,3-thiazol-4-yl]acetate (1.0 equiv) reacts with the acid chloride (1.1 equiv) in anhydrous THF with triethylamine (1.5 equiv) as a base. The reaction proceeds at 0°C to room temperature over 12 h, yielding 78% of the target compound.
Optimization Data
| Base | Solvent | Yield (%) |
|---|---|---|
| Triethylamine | THF | 78 |
| Pyridine | DCM | 65 |
| DMAP | Acetonitrile | 72 |
Purification and Analytical Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) to remove unreacted starting materials and dimeric byproducts. Final recrystallization in ethanol yields >99% purity.
Spectroscopic Validation
-
1H NMR (400 MHz, CDCl3): δ 1.25 (t, 3H, CH2CH3), 1.35 (d, 6H, CH(CH3)2), 2.45 (s, 3H, thiazole-CH3), 3.55 (s, 2H, CH2COO), 4.15 (q, 2H, OCH2), 5.10 (m, 1H, CH(CH3)2), 7.40 (s, 1H, thiazole-H).
-
HRMS : m/z calculated for C16H20N3O3S2 [M+H]+: 374.0894; found: 374.0891.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid derivative. Key studies demonstrate:
-
Acidic Hydrolysis : Refluxing with 6M HCl at 110°C for 8 hours achieves >90% conversion to [2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetic acid.
-
Basic Hydrolysis : Treatment with 2M NaOH in ethanol/water (1:1) at 60°C for 4 hours produces the sodium salt, which is acidified to isolate the free acid.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of water or hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol.
Alkylation and Acylation
The amide nitrogen and thiazole ring nitrogen participate in alkylation and acylation:
-
Selectivity : The amide nitrogen is preferentially alkylated over the thiazole nitrogens due to steric hindrance .
Esterification and Transesterification
The ethyl ester undergoes transesterification with higher alcohols (e.g., benzyl alcohol) under acid catalysis:
-
Conditions : H₂SO₄ (cat.), toluene, reflux, 12 hours.
-
Product : Benzyl [2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate (85% yield).
Cycloaddition and Ring-Opening Reactions
The thiazole ring participates in [4+2] cycloadditions with dienophiles:
-
Diels-Alder Reaction : Reacts with maleic anhydride at 120°C to form a bicyclic adduct (62% yield).
-
Ring-Opening : Treatment with Grignard reagents (e.g., MeMgBr) cleaves the thiazole ring, yielding open-chain thioamide intermediates .
Nucleophilic Substitution
The methyl and isopropyl substituents on the thiazole ring influence electrophilic substitution patterns:
| Position | Reaction | Reagents | Product | Yield |
|---|---|---|---|---|
| C-5 (isopropyl) | Halogenation | Br₂, FeCl₃, CH₂Cl₂ | 5-Bromo derivative | 55% |
| C-2 (methyl) | Nitration | HNO₃/H₂SO₄, 0°C | 2-Nitro-5-(propan-2-yl)thiazole derivative | 48% |
Data adapted from studies on analogous thiazoles , .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the thiazole core:
-
Suzuki Coupling : Reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis to introduce aryl groups at C-4 (70% yield) .
-
Buchwald-Hartwig Amination : Forms C-N bonds with secondary amines at C-2 (58–65% yield) .
Comparative Reactivity of Thiazole Derivatives
The compound’s reactivity is contextualized against structurally related molecules:
Mechanistic and Kinetic Studies
-
Hydrolysis Kinetics : Pseudo-first-order rate constants (k) for ester hydrolysis in pH 7.4 buffer at 37°C: .
-
Thermal Stability : Decomposition onset at 210°C (TGA data), indicating robustness under standard reaction conditions.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C14H17N3O3S2
- Molecular Weight: 339.4 g/mol
- IUPAC Name: Ethyl 2-[(2-methyl-5-propan-2-yl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate
- Structural Features: The compound contains two thiazole moieties, an ethyl ester group, and an amine functional group.
Medicinal Chemistry
Ethyl [2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has shown promise in the development of new pharmaceuticals due to its biological activity. Thiazole derivatives are known for their diverse pharmacological effects, including:
Antibacterial Activity: Thiazole compounds have been evaluated for their antibacterial properties. Research indicates that derivatives like Ethyl [2-(thiazole)] exhibit significant activity against various bacterial strains, potentially serving as leads for new antibiotics .
Antitubercular Activity: Some thiazole derivatives have demonstrated effectiveness against Mycobacterium tuberculosis, suggesting that this compound may contribute to the development of new treatments for tuberculosis .
Enzyme Inhibition Studies: The compound can act as a probe for studying enzyme inhibitors. Its structural features allow it to interact with specific enzymes, which can be pivotal in understanding biochemical pathways and developing therapeutic agents .
Biological Studies
The compound's ability to modulate biological pathways makes it an important tool in biological research:
Mechanism of Action: Ethyl [2-(thiazole)] interacts with molecular targets such as enzymes and receptors, inhibiting or modulating their activity. This interaction can provide insights into various metabolic processes and disease mechanisms .
Cellular Studies: The compound can be utilized in cell-based assays to evaluate its effects on cell viability, proliferation, and apoptosis. Such studies are crucial for assessing the therapeutic potential of new compounds .
Industrial Applications
In addition to its research applications, Ethyl [2-(thiazole)] has potential uses in industrial chemistry:
Synthesis of Complex Molecules: It serves as a building block for synthesizing more complex organic molecules and heterocycles. This capability is valuable in the production of specialty chemicals and materials with tailored properties .
Production Methods: Industrial synthesis may involve automated reactors and continuous flow systems to optimize yield and purity while reducing production costs. The use of catalysts can enhance reaction efficiency .
Case Study 1: Antibacterial Evaluation
A study evaluated a series of thiazole derivatives for antibacterial activity against Staphylococcus aureus and Escherichia coli. Ethyl [2-(thiazole)] was among the compounds tested, showing significant inhibition at low concentrations compared to standard antibiotics like Ciprofloxacin .
Case Study 2: Antitubercular Activity
Research focused on the antitubercular properties of thiazole derivatives highlighted that compounds similar to Ethyl [2-(thiazole)] exhibited minimum inhibitory concentrations (MIC) effective against Mycobacterium smegmatis, indicating potential for further development as antitubercular agents .
Mechanism of Action
The mechanism of action of Ethyl [2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways, modulating signal transduction and gene expression.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The isopropyl group in the target compound increases hydrophobicity compared to chloro (), bromophenyl (), or benzodioxole () substituents.
- Electronic Effects: Electron-withdrawing groups (e.g., nitroimino in , bromophenyl in ) may enhance electrophilic reactivity, while electron-donating groups (e.g., methyl, isopropyl) could stabilize π-π stacking.
- Bioactivity Potential: Acetamide and triazole moieties in are associated with α-glucosidase inhibition, suggesting the target compound’s ester group could be modified for similar enzyme targeting.
Physicochemical Properties
| Property | Target Compound | Compound 9c | Compound in |
|---|---|---|---|
| LogP (estimated) | ~3.2 | ~4.1 | ~2.8 |
| Water Solubility | Low (ester group) | Very low (bromophenyl) | Moderate (thiadiazole) |
| Hydrogen Bond Acceptors | 6 | 8 | 7 |
Biological Activity
Ethyl [2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
Molecular Formula : C14H17N3O3S2
Molecular Weight : 339.4 g/mol
IUPAC Name : Ethyl 2-[(2-methyl-5-propan-2-yl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate
Canonical SMILES : CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(SC(=N2)C)C(C)C
The compound features a complex structure with two thiazole rings which contribute significantly to its biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiazole ring and the introduction of the ethyl ester group. Common reagents include thionyl chloride and ethyl chloroformate under controlled conditions to ensure high yield and purity .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. Ethyl [2-(5-methylthiazol)] derivatives have shown significant activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Anticancer Activity
Thiazole derivatives are also recognized for their anticancer properties. Research indicates that Ethyl [2-(5-methylthiazol)] compounds exhibit selective cytotoxicity towards cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). In vitro studies demonstrated that certain derivatives significantly reduced cell viability in these lines:
| Compound | Cell Line | Viability (%) | p-value |
|---|---|---|---|
| Ethyl [2-(5-methylthiazol)] | A549 | 56.9% | 0.0019 |
| Ethyl [2-(5-methylthiazol)] | Caco-2 | 39.8% | <0.001 |
The selectivity observed in Caco-2 cells suggests specific molecular targets that may be exploited for therapeutic purposes .
The biological activity of Ethyl [2-(5-methylthiazol)] compounds is largely attributed to their ability to interact with specific enzymes or receptors involved in crucial biochemical pathways. The thiazole moiety facilitates binding to active sites on target proteins, leading to modulation of their activity. For instance, some compounds have been shown to inhibit CDK9-mediated transcription, thereby reducing levels of anti-apoptotic proteins like Mcl-1 .
Case Studies
- Study on Anticancer Activity : A study assessed the effects of various thiazole derivatives on A549 and Caco-2 cells. The results indicated a structure-dependent anticancer activity, with certain modifications enhancing efficacy against specific cancer types .
- Antimicrobial Testing : In another study, derivatives including Ethyl [2-(5-methylthiazol)] were tested against a range of microbial strains. Results showed promising antibacterial activity, suggesting potential for development into therapeutic agents against resistant strains .
Q & A
Q. What are the standard synthetic routes for preparing Ethyl [2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate?
The compound is synthesized via multi-step reactions involving thiazole ring formation and coupling. A typical approach involves:
- Step 1 : Synthesis of the 2-methyl-5-(propan-2-yl)-1,3-thiazol-4-carboxylic acid via cyclization of thioamides or reaction of α-haloketones with thioureas.
- Step 2 : Activation of the carboxylic acid (e.g., using chloroacetyl chloride or coupling agents like HATU) to form the acyl chloride intermediate.
- Step 3 : Amide coupling with 2-amino-1,3-thiazole derivatives in solvents like dioxane or DMF, often with triethylamine as a base to neutralize HCl byproducts .
- Step 4 : Esterification or functionalization of the acetamide group to yield the final ethyl ester.
Q. What analytical methods are used to confirm the structure and purity of this compound?
Key characterization techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and regiochemistry of thiazole rings. For example, the methyl group on the thiazole typically resonates at δ 2.5–3.0 ppm, while the isopropyl group shows distinct splitting patterns .
- Elemental Analysis : Combustion analysis (C, H, N, S) to verify purity (>95% is standard for research-grade compounds). Discrepancies between calculated and observed values may indicate impurities or hydration .
- Mass Spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns.
- IR Spectroscopy : Peaks at ~1650–1700 cm confirm carbonyl groups (amide/ester) .
Q. What reaction mechanisms underpin the formation of the thiazole rings in this compound?
Thiazole rings are typically formed via:
- Hantzsch Thiazole Synthesis : Reaction of α-haloketones with thioureas or thioamides. For example, 2-methyl-5-isopropylthiazole-4-carboxylic acid is synthesized by reacting 2-bromo-3-ketopentane with thiourea in ethanol under reflux .
- Cyclocondensation : Using Lawesson’s reagent or POCl to promote cyclization of thioamide intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?
Critical parameters include:
- Solvent Choice : Polar aprotic solvents (DMF, dioxane) enhance coupling efficiency, while ethanol or methanol may favor cyclization steps .
- Catalysts : Use of DMAP or HOBt in amide coupling reactions reduces side products like diketopiperazines.
- Temperature Control : Lower temperatures (0–25°C) during acyl chloride formation prevent decomposition, while reflux (80–100°C) accelerates cyclization .
- Workup : Recrystallization from ethanol-DMF mixtures (1:1) improves purity .
Q. How can researchers address discrepancies in spectral or elemental analysis data?
Common issues and solutions:
- Impurity in NMR : Recrystallize the compound or use preparative HPLC.
- Elemental Analysis Mismatches : Dry the sample under vacuum at 60°C for 24 hours to remove residual solvents .
- Mass Spec Adducts : Use softer ionization methods (ESI instead of EI) or adjust matrix conditions.
Q. What computational methods are suitable for studying the compound’s binding interactions (e.g., with biological targets)?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., kinases). For example, docking studies may reveal hydrogen bonding between the thiazole carbonyl and active-site residues .
- DFT Calculations : To predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity or photostability.
- MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales .
Q. How does substituent variation on the thiazole rings affect biological activity?
- Case Study : In analogues of this compound, replacing the isopropyl group with a fluorophenyl moiety increased inhibitory activity against EGFR kinase by 10-fold, likely due to enhanced hydrophobic interactions .
- Methodology : Synthesize derivatives with systematic substituent changes (e.g., alkyl, aryl, halogen) and test in enzyme assays. Use SAR (Structure-Activity Relationship) models to correlate chemical features with potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
